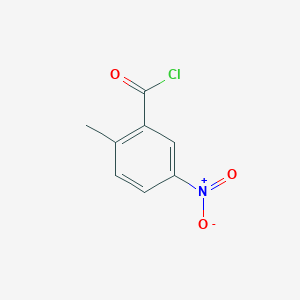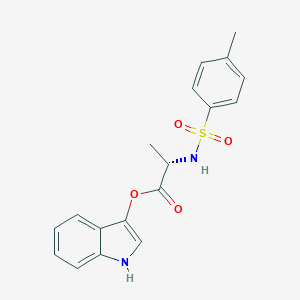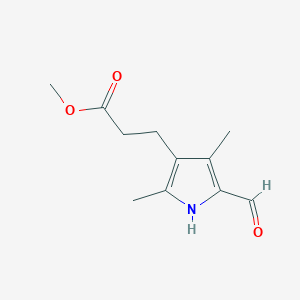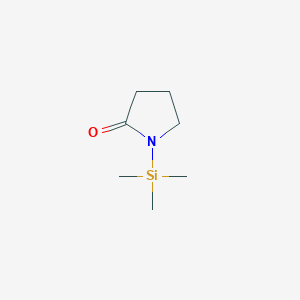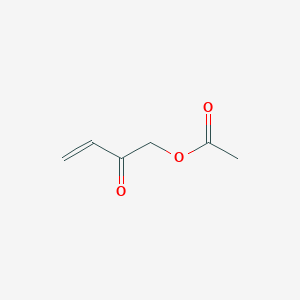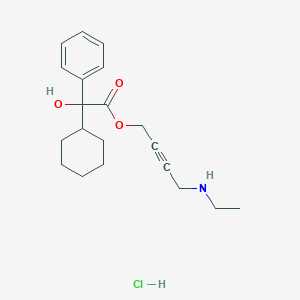
Chlorhydrate de rac Désethyl Oxybutynine-d5
Vue d'ensemble
Description
rac-Desethyl Oxybutynin (hydrochloride) is an active metabolite of the muscarinic acetylcholine receptor antagonist oxybutynin. It is formed from oxybutynin by the cytochrome P450 isoform CYP3A4. This compound binds to muscarinic acetylcholine receptors in various tissues, including the bladder, submaxillary gland, heart, and colon .
Applications De Recherche Scientifique
rac-Desethyl Oxybutynin (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of muscarinic acetylcholine receptor antagonists.
Biology: Employed in biological studies to understand the binding affinity and activity of muscarinic acetylcholine receptors in different tissues.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as overactive bladder and other urinary disorders.
Industry: Utilized in the pharmaceutical industry for the development and testing of new drugs targeting muscarinic acetylcholine receptors
Mécanisme D'action
rac-Desethyl Oxybutynin (hydrochloride) exerts its effects by competitively inhibiting the muscarinic action of acetylcholine on smooth muscle. It binds to postganglionic muscarinic receptors, preventing acetylcholine from activating these receptors. This results in the relaxation of the bladder muscle, reducing the urge to void and alleviating symptoms of overactive bladder .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
“rac Desethyl Oxybutynin-d5 Hydrochloride” is primarily used as a tracer in pharmacokinetic studies, where it is used to track the absorption, distribution, metabolism, and excretion of oxybutynin in the body . It is formed from oxybutynin by the cytochrome P450 (CYP) isoform CYP3A4 .
Cellular Effects
“rac Desethyl Oxybutynin-d5 Hydrochloride” binds to muscarinic acetylcholine receptors (mAChRs) in isolated rat bladder, submaxillary gland, heart, and colon . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of “rac Desethyl Oxybutynin-d5 Hydrochloride” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to mAChRs, inhibiting the action of the neurotransmitter acetylcholine, which is important for involuntary movement .
Metabolic Pathways
“rac Desethyl Oxybutynin-d5 Hydrochloride” is involved in metabolic pathways that include interactions with enzymes or cofactors. It is formed from oxybutynin by the cytochrome P450 (CYP) isoform CYP3A4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
rac-Desethyl Oxybutynin (hydrochloride) is synthesized from oxybutynin through the action of the cytochrome P450 enzyme CYP3A4. The reaction involves the removal of an ethyl group from oxybutynin, resulting in the formation of rac-Desethyl Oxybutynin. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of rac-Desethyl Oxybutynin (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
rac-Desethyl Oxybutynin (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of rac-Desethyl Oxybutynin, as well as substituted compounds with different functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxybutynin: The parent compound from which rac-Desethyl Oxybutynin is derived. It has similar antimuscarinic properties but differs in its metabolic profile.
Tolterodine: Another muscarinic receptor antagonist used to treat overactive bladder. It has a different chemical structure and pharmacokinetic properties.
Solifenacin: A selective muscarinic receptor antagonist with a longer duration of action compared to oxybutynin and its metabolites.
Uniqueness
rac-Desethyl Oxybutynin (hydrochloride) is unique due to its specific binding affinity to muscarinic receptors and its formation as an active metabolite of oxybutynin. Its distinct metabolic pathway and receptor binding profile contribute to its unique pharmacological effects .
Propriétés
IUPAC Name |
4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWCYTSHCYXHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81039-77-2 | |
| Record name | N-Desethyloxybutynin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081039772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESETHYLOXYBUTYNIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD6V2A9QPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




